molecular formula C17H27N3O2 B7638985 N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide

カタログ番号 B7638985
分子量: 305.4 g/mol
InChIキー: LCNTZUGZBUVLAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide, also known as ENA-713, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ENA-713 belongs to the class of spirocyclic imidazoline compounds and has been shown to exhibit a range of biochemical and physiological effects.

作用機序

The mechanism of action of N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the imidazoline I2 binding site and the sigma-1 receptor, both of which are involved in the regulation of neurotransmitter release and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have a neuroprotective effect and can improve motor function in animal models of Parkinson's disease.

実験室実験の利点と制限

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide has several advantages for use in lab experiments. It is a highly specific compound that can selectively target certain receptors and neurotransmitter systems. It is also stable and can be easily synthesized in large quantities. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for research on N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide. One area of interest is the development of more potent analogs of this compound that can exhibit greater therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease conditions. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

合成法

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide can be synthesized using a multistep process that involves the reaction of 1,3-dibromo-5-(3-ethoxy-3-oxopropyl)benzene with 2-imidazol-1-ylpropan-1-ol in the presence of a base. The resulting product is then subjected to a spirocyclization reaction using a Lewis acid catalyst to obtain this compound in high yield and purity.

科学的研究の応用

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the formation of amyloid-beta plaques and tau protein tangles, which are the hallmark features of Alzheimer's disease. Similarly, this compound has been shown to protect dopaminergic neurons from degeneration, which is a key feature of Parkinson's disease.

特性

IUPAC Name

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-3-22-15-11-14(17(15)7-5-4-6-8-17)19-16(21)13(2)20-10-9-18-12-20/h9-10,12-15H,3-8,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNTZUGZBUVLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)NC(=O)C(C)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。